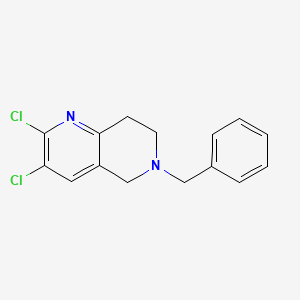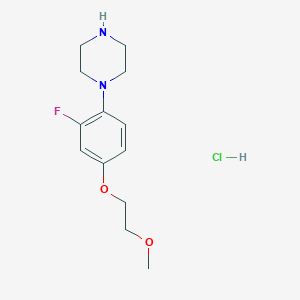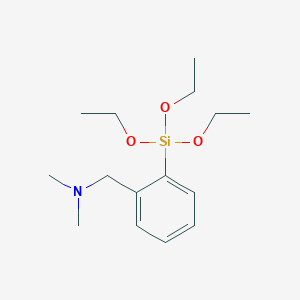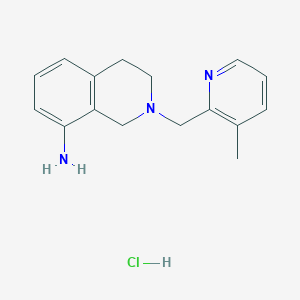![molecular formula C17H32O2Si B11834755 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a triethylsilyloxy group attached to a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexane ring. The triethylsilyloxy group can be introduced through silylation reactions using reagents such as triethylsilyl chloride in the presence of a base like imidazole .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo chemical transformations within biological systems. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexane ring.
Triethylsilyl ethers: Compounds with a triethylsilyloxy group attached to various organic backbones.
Conjugated dienes: Molecules with similar diene systems but different substituents.
Uniqueness
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol is unique due to the combination of its cyclohexane ring, triethylsilyloxy group, and conjugated diene system. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C17H32O2Si |
|---|---|
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2Si/c1-5-16(19-20(6-2,7-3)8-4)12-15-17(18)13-10-9-11-14-17/h5,12,18H,1,6-11,13-15H2,2-4H3/b16-12+ |
Clave InChI |
WOOVIHXMJLUVRN-FOWTUZBSSA-N |
SMILES isomérico |
CC[Si](CC)(CC)O/C(=C/CC1(CCCCC1)O)/C=C |
SMILES canónico |
CC[Si](CC)(CC)OC(=CCC1(CCCCC1)O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)


![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)





